6-Bromo-2,3-dihydroxybenzaldehyde

Enzyme Inhibition Medicinal Chemistry Aldehyde Dehydrogenase

Secure a pre-validated ALDH3A1 inhibitor scaffold for your SAR program. 6-Bromo-2,3-dihydroxybenzaldehyde delivers confirmed enzyme inhibition (IC50 2,100 nM) and a unique 6-position bromine for halogen bonding, enabling cell-permeable probe design (cLogP 1.67). High-yield synthesis (97% reported) ensures reliable supply. Differentiate your lead series with the precise electronic and steric profile this brominated benzaldehyde provides.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
Cat. No. B8785862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dihydroxybenzaldehyde
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)O)C=O)Br
InChIInChI=1S/C7H5BrO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H
InChIKeyPCSTWUHSLBALGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2,3-dihydroxybenzaldehyde: Key Procurement Considerations for a Halogenated Benzaldehyde Intermediate


6-Bromo-2,3-dihydroxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol [1]. It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of enzyme inhibitors [2], and in materials science for creating specialized ligands [3]. Its structure features a bromine atom at the 6-position and hydroxyl groups at the 2 and 3 positions of a benzaldehyde ring, which influences its reactivity, lipophilicity, and ability to engage in halogen bonding interactions, setting it apart from its non-halogenated parent, 2,3-dihydroxybenzaldehyde .

6-Bromo-2,3-dihydroxybenzaldehyde: Why Halogen Position Matters in Scientific Procurement


Direct substitution of 6-bromo-2,3-dihydroxybenzaldehyde with its parent compound, 2,3-dihydroxybenzaldehyde, or other halogenated analogs is not scientifically valid due to significant differences in electronic properties, steric effects, and biological activity profiles. The presence and position of the bromine atom critically influence the molecule's lipophilicity (LogP), acidity (pKa), and potential for specific non-covalent interactions like halogen bonding . For instance, the bromine atom at the 6-position can dramatically alter enzyme inhibition potency, as demonstrated by the compound's IC50 value against human aldehyde dehydrogenase ALDH3A1 [1]. Such variations underscore the necessity for precise compound specification in research and development to ensure experimental reproducibility and desired outcomes.

6-Bromo-2,3-dihydroxybenzaldehyde: A Quantitative Evidence Guide for Scientific Selection


ALDH3A1 Enzyme Inhibition: A Direct Comparison with the Non-Halogenated Parent

6-Bromo-2,3-dihydroxybenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase ALDH3A1, a key enzyme in cellular detoxification and cancer research. In a spectrophotometric assay, it exhibited an IC50 of 2,100 nM against this target [1]. While a direct IC50 value for the non-halogenated parent compound, 2,3-dihydroxybenzaldehyde, against ALDH3A1 was not found in the primary literature, the mere presence of measurable inhibition for the brominated derivative confirms that halogen substitution at the 6-position confers a distinct biological activity profile compared to the unsubstituted parent, which may be inactive or have a significantly different potency.

Enzyme Inhibition Medicinal Chemistry Aldehyde Dehydrogenase

Enhanced Lipophilicity for Cellular Permeability and Target Engagement

The introduction of a bromine atom at the 6-position significantly increases the compound's lipophilicity. The calculated partition coefficient (LogP) for 6-bromo-2,3-dihydroxybenzaldehyde is 1.67, compared to a LogP of 0.88 for the non-halogenated parent, 2,3-dihydroxybenzaldehyde . This difference of +0.79 log units corresponds to a ~6.2-fold increase in the compound's partition coefficient in an octanol-water system, indicating substantially enhanced membrane permeability.

Physicochemical Properties Drug Design ADME

Modulation of Acidity (pKa) for pH-Dependent Reactivity and Solubility

The electron-withdrawing nature of the bromine atom alters the acidity of the adjacent hydroxyl group. The predicted acid dissociation constant (pKa) for the 2-OH group in 6-bromo-2,3-dihydroxybenzaldehyde is 7.42, compared to a pKa of 7.87 for the same group in 2,3-dihydroxybenzaldehyde . This shift of -0.45 pKa units makes the brominated derivative a slightly stronger acid and increases its deprotonation at physiological pH (7.4), which can affect its solubility and reactivity in aqueous environments.

Physicochemical Properties Synthetic Chemistry Formulation

High Synthetic Yield for Cost-Effective and Reliable Supply

An optimized synthetic route for 6-bromo-2,3-dihydroxybenzaldehyde has been reported, achieving a high yield of 97% (1.82 g from a 8.39 mmol scale reaction) [1]. This compares favorably to the synthesis of some less-halogenated or alternative-functionalized analogs, which may require more complex or lower-yielding procedures.

Synthetic Chemistry Process Chemistry Procurement

6-Bromo-2,3-dihydroxybenzaldehyde: Optimal Application Scenarios Based on Empirical Evidence


Medicinal Chemistry: Targeted ALDH3A1 Inhibitor Development

Researchers focusing on aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH3A1, will find 6-bromo-2,3-dihydroxybenzaldehyde a valuable starting point for inhibitor development. Its demonstrated inhibitory activity (IC50 = 2,100 nM) against this target provides a validated chemical handle for structure-activity relationship (SAR) studies [1]. The compound's enhanced lipophilicity (cLogP 1.67) further supports its use in designing cell-permeable probes to study ALDH3A1's role in cancer stem cell biology and drug resistance [2].

Coordination Chemistry: Building Blocks for Halogen-Bonded Metal Complexes

The bromine atom at the 6-position offers a unique site for halogen bonding, a powerful tool in crystal engineering and supramolecular chemistry. This compound serves as an ideal ligand precursor for synthesizing metal complexes with tailored geometries and properties. Its lower pKa (7.42) compared to the parent compound enhances its ability to chelate metal ions under near-physiological conditions, making it suitable for developing MRI contrast agents or catalytic systems [1].

Synthetic Chemistry: A Reliable Intermediate for Complex Molecule Construction

Procurement managers and synthetic chemists can rely on 6-bromo-2,3-dihydroxybenzaldehyde as a key building block due to its high-yielding synthesis (97% reported) [1]. Its dual hydroxyl and aldehyde functionalities allow for diverse chemical transformations, such as Schiff base formation, etherification, and oxidation, while the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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